molecular formula C34H34N2 B14215516 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole CAS No. 827015-90-7

3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole

Cat. No.: B14215516
CAS No.: 827015-90-7
M. Wt: 470.6 g/mol
InChI Key: ONBGJJGSIPHCLE-UHFFFAOYSA-N
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Description

3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups attached to the indole core .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid involved in protein synthesis.

    Lysergic acid diethylamide (LSD):

Properties

CAS No.

827015-90-7

Molecular Formula

C34H34N2

Molecular Weight

470.6 g/mol

IUPAC Name

3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1,2-diphenylindole

InChI

InChI=1S/C34H34N2/c1-25-12-11-13-26(2)33(25)27-20-22-35(23-21-27)24-31-30-18-9-10-19-32(30)36(29-16-7-4-8-17-29)34(31)28-14-5-3-6-15-28/h3-19,27H,20-24H2,1-2H3

InChI Key

ONBGJJGSIPHCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(N(C4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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